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molecular formula C20H22BF3O3 B6334437 2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 779331-12-3

2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6334437
M. Wt: 378.2 g/mol
InChI Key: PKESQGXFIIBKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08158820B2

Procedure details

10% Pd/C (0.5 g) was added to a solution of the product from step (i) in EtOAc (80 ml) and hydrogenated at RT and 1 bar for 1 h, and for a further 3 h at 3 bar. The catalyst was removed by filtration and the filtrate evaporated to leave a solid product. Yield 4.2 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:27])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:14]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:12]=[CH:11][C:10]=2[O:19]CC2C=CC=CC=2)[O:3]1>CCOC(C)=O.[Pd]>[CH3:7][C:6]1([CH3:8])[C:2]([CH3:1])([CH3:27])[O:3][B:4]([C:9]2[CH:14]=[C:13]([C:15]([F:18])([F:16])[F:17])[CH:12]=[CH:11][C:10]=2[OH:19])[O:5]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=C(C=CC(=C1)C(F)(F)F)OCC1=CC=CC=C1)C
Name
Quantity
80 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for a further 3 h at 3 bar
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
to leave a solid product

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1(OB(OC1(C)C)C1=C(C=CC(=C1)C(F)(F)F)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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